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Compound of Interest

Compound Name: 4-(2,2,2-Trifluoroethoxy)phenol

Cat. No.: B151825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic compound 4-(2,2,2-Trifluoroethoxy)phenol. Due to the limited availability of

published experimental spectra, this document presents predicted data based on the

compound's chemical structure, alongside generalized experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

information is intended to serve as a valuable resource for the identification, characterization,

and quality control of this compound in research and development settings.

Chemical Structure and Properties
Chemical Formula: C₈H₇F₃O₂

Molecular Weight: 192.14 g/mol

Structure:

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 4-(2,2,2-
Trifluoroethoxy)phenol.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0 - 6.8 Multiplet 4H
Aromatic protons

(AA'BB' system)

~4.35 Quartet (q) 2H -OCH₂CF₃

~5.0 - 6.0 Broad Singlet 1H Phenolic -OH

Note: The exact chemical shifts of the aromatic protons are difficult to predict precisely without

experimental data but are expected to appear as a complex multiplet. The phenolic proton's

chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~155 C-OH

~152 C-O-CH₂

~123 (q, J ≈ 277 Hz) -CF₃

~116 Aromatic CH

~115 Aromatic CH

~66 (q, J ≈ 35 Hz) -OCH₂-

Note: The carbon of the CF₃ group will appear as a quartet due to coupling with the three

fluorine atoms. The methylene carbon will also show coupling to the fluorine atoms.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium Aromatic C-H stretch

1610, 1510 Medium-Strong Aromatic C=C stretch

1250 - 1000 Strong
C-O stretch (ether and phenol),

C-F stretch

Table 4: Predicted Mass Spectrometry Data
m/z Ion

192 [M]⁺

109 [M - CF₃CH₂O]⁺

83 [CF₃CH₂]⁺

Note: The predicted mass spectrum is based on common fragmentation patterns for similar

compounds.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
(2,2,2-Trifluoroethoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2,2,2-Trifluoroethoxy)phenol in
0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Data Acquisition:

Acquire ¹H NMR spectra on a 500 MHz spectrometer.

Acquire ¹³C NMR spectra on a 125 MHz spectrometer.
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Use standard acquisition parameters for both ¹H and ¹³C NMR.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium

bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record the IR spectrum in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

Scan the sample and ratio the spectrum against the background.

Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
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Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the

observed fragmentation pattern with the predicted pattern.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-(2,2,2-
Trifluoroethoxy)phenol.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-(2,2,2-Trifluoroethoxy)phenol.

To cite this document: BenchChem. [Spectroscopic Profile of 4-(2,2,2-Trifluoroethoxy)phenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151825#spectroscopic-data-of-4-2-2-2-
trifluoroethoxy-phenol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b151825?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

